molecular formula C22H17N B14808078 2-Methyl-3,4-diphenylquinoline CAS No. 10266-18-9

2-Methyl-3,4-diphenylquinoline

Cat. No.: B14808078
CAS No.: 10266-18-9
M. Wt: 295.4 g/mol
InChI Key: SPGIDEZLPVURIO-UHFFFAOYSA-N
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Description

2-Methyl-3,4-diphenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,4-diphenylquinoline typically involves the condensation of aniline derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method is the Doebner–von Miller reaction, which involves the reaction of aniline with pyruvic acid and benzaldehyde under acidic conditions . Another method includes the Friedländer synthesis, where 2-aminobenzophenone reacts with acetophenone in the presence of a base .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are commonly used. Green chemistry approaches, including the use of ionic liquids and microwave irradiation, have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3,4-diphenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The biological activity of 2-Methyl-3,4-diphenylquinoline is attributed to its ability to interact with various molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The compound also interacts with microbial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Properties

CAS No.

10266-18-9

Molecular Formula

C22H17N

Molecular Weight

295.4 g/mol

IUPAC Name

2-methyl-3,4-diphenylquinoline

InChI

InChI=1S/C22H17N/c1-16-21(17-10-4-2-5-11-17)22(18-12-6-3-7-13-18)19-14-8-9-15-20(19)23-16/h2-15H,1H3

InChI Key

SPGIDEZLPVURIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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